

# An In-depth Technical Guide to 2-Propylpyridine and its Synonyms

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## Compound of Interest

Compound Name: 2-Propylpyridine

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## Introduction

**2-Propylpyridine**, also widely known by its synonym Conyrine, is a heterocyclic aromatic organic compound with the chemical formula  $C_8H_{11}N$ .<sup>[1][2]</sup> It belongs to the family of pyridine derivatives, which are fundamental scaffolds in numerous biologically active compounds and pharmaceutical drugs. This technical guide provides a comprehensive overview of **2-Propylpyridine**, including its synonyms, chemical and physical properties, synthesis methodologies, analytical characterization, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

## Nomenclature and Synonyms

**2-Propylpyridine** is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided below to facilitate literature searches and substance identification.

Synonym	Reference
Conyryne	[1]
Pyridine, 2-propyl-	[3][4]
1-(2-Pyridyl)propane	[3][4]
2-n-Propylpyridine	[4][5]
$\alpha$ -Propylpyridine	
2-(C3H7)-pyridine	[4]

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Propylpyridine** is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

Property	Value	Reference
CAS Number	622-39-9	[1]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N	[1]
Molecular Weight	121.18 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	169-171 °C	
Melting Point	-69.7 °C	
Density	0.915 g/mL at 25 °C	
Refractive Index	1.492 at 20 °C	
Solubility	Soluble in ethanol, ether, and chloroform. Slightly soluble in water.	
pKa	5.97	

## Synthesis of 2-Propylpyridine

Several synthetic routes have been established for the preparation of **2-Propylpyridine**. Two common and effective methods are the Wolff-Kishner reduction of 2-propionylpyridine and the alkylation of a pyridine precursor.

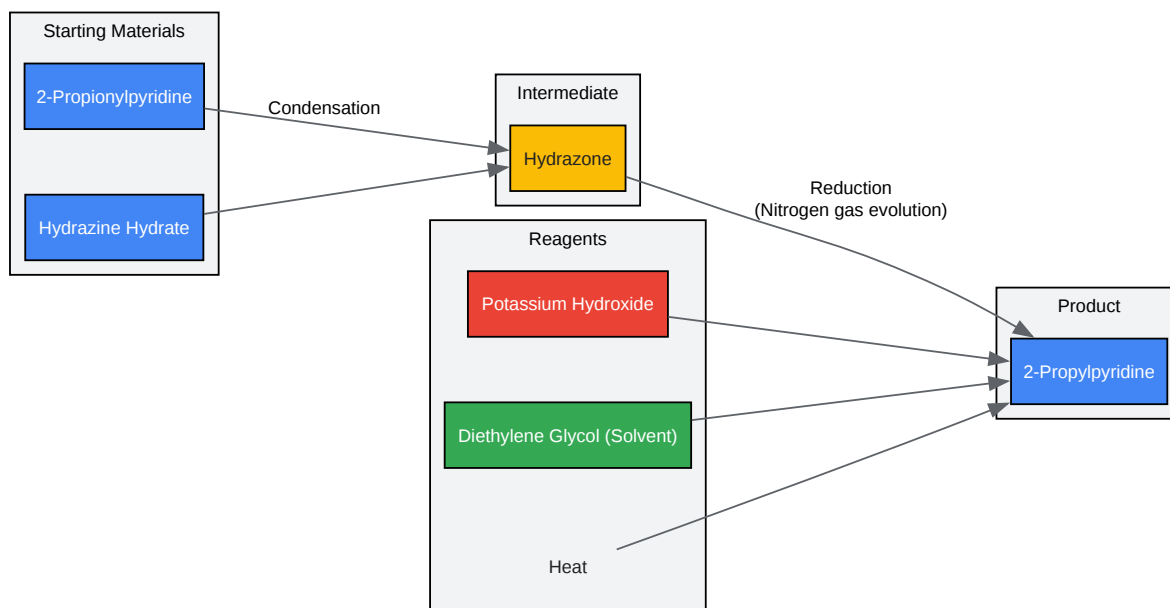
### Method 1: Wolff-Kishner Reduction of 2-Propionylpyridine

This method involves the deoxygenation of a ketone to a methylene group under basic conditions.

Experimental Protocol:

- **Hydrazone Formation:** To a solution of 2-propionylpyridine (1 equivalent) in a high-boiling point solvent such as diethylene glycol, add hydrazine hydrate (2-3 equivalents).
- **Reaction Mixture:** Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the hydrazone.
- **Addition of Base:** Cool the reaction mixture and add a strong base, such as potassium hydroxide pellets (3-4 equivalents).
- **Reduction:** Slowly heat the mixture to a higher temperature (typically 180-200 °C) to facilitate the reduction and the evolution of nitrogen gas. A condenser can be used to remove water and drive the reaction to completion.
- **Work-up:** After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **2-Propylpyridine**.

Logical Relationship of Wolff-Kishner Reduction:



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### *Wolff-Kishner Reduction Workflow*

## Method 2: Alkylation of 2-Picoline

This approach involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) followed by reaction with an ethyl halide.

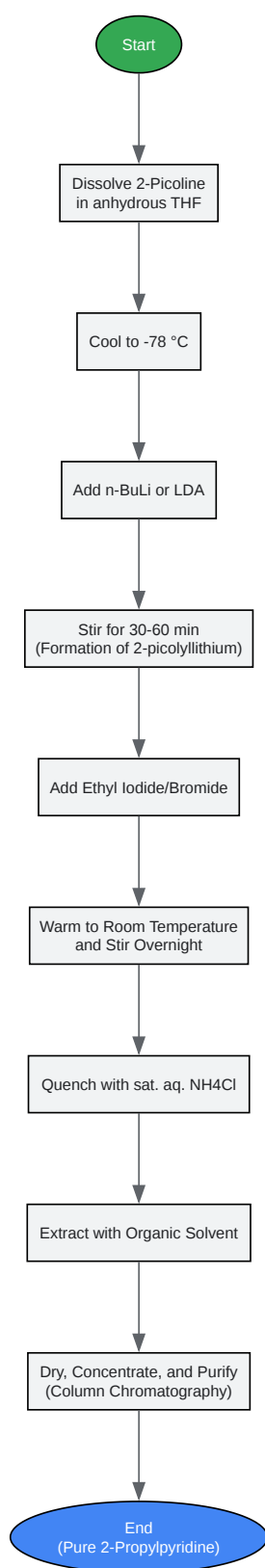
### Experimental Protocol:

- **Deprotonation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-picoline (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
- **Addition of Strong Base:** Cool the solution to a low temperature (typically -78 °C) and slowly add a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1

equivalents). Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation, forming the 2-picolyllithium intermediate.

- **Alkylation:** To the resulting deep red or orange solution, add an ethylating agent such as ethyl iodide or ethyl bromide (1.2 equivalents) dropwise, maintaining the low temperature.
- **Reaction Quenching:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Work-up:** Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **2-Propylpyridine**.

Experimental Workflow for Alkylation of 2-Picoline:



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### *Alkylation of 2-Picoline Workflow*

## Analytical Data

The identity and purity of **2-Propylpyridine** are typically confirmed using a combination of spectroscopic techniques.

Analytical Technique	Key Data and Interpretation
<sup>1</sup> H NMR	The proton NMR spectrum shows characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the pyridine ring) and distinct aromatic protons of the pyridine ring.
<sup>13</sup> C NMR	The carbon NMR spectrum displays the expected number of signals for the eight carbon atoms, with the aromatic carbons appearing in the downfield region and the aliphatic carbons of the propyl group in the upfield region.
Mass Spectrometry (MS)	The mass spectrum typically shows a molecular ion peak (M <sup>+</sup> ) at m/z = 121, corresponding to the molecular weight of 2-Propylpyridine. Fragmentation patterns can provide further structural confirmation.
Infrared (IR) Spectroscopy	The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C=C and C=N stretching vibrations of the pyridine ring.

## Biological Activity and Potential Signaling Pathways

While direct and extensive studies on the biological activity of **2-Propylpyridine** are limited, valuable insights can be drawn from its close structural analog, the piperidine alkaloid coniine.

Coniine is a known neurotoxin that acts as an antagonist of nicotinic acetylcholine receptors (nAChRs).

Quantitative Biological Data (Inferred from related compounds):

Due to the scarcity of publicly available quantitative biological data specifically for **2-Propylpyridine**, the following table provides data for the related and more extensively studied alkaloid, coniine, to offer a comparative perspective on potential bioactivity.

Compound	Assay/Endpoint	Value	Organism/System	Reference
Coniine	LD50 (oral)	100 mg/kg	Mouse	
Coniine	Teratogenicity	Induces arthrogryposis	Cattle, Rats, Rabbits	[6]

Potential Signaling Pathway:

Based on the mechanism of action of coniine, it is plausible that **2-Propylpyridine**, if it exhibits similar neurotoxic properties, could interact with nAChRs. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Antagonism of these receptors would lead to a blockade of cholinergic neurotransmission.



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### *Hypothesized Signaling Pathway*

It is important to note that this pathway is a hypothesis based on the activity of a structurally related compound. Further experimental validation is required to confirm if **2-Propylpyridine**



interacts with nAChRs and to what extent.

## Conclusion

**2-Propylpyridine**, or Conyryne, is a valuable chemical entity with established synthetic routes and well-defined physicochemical properties. While its biological activity is not as extensively documented as some of its derivatives, its structural similarity to potent alkaloids like coniine suggests potential for biological interactions, particularly with the nervous system. This guide provides a foundational understanding of **2-Propylpyridine** for researchers, and it is hoped that the detailed protocols and compiled data will facilitate further investigation into its chemical and biological properties, potentially leading to new discoveries in medicinal chemistry and drug development.

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## References

- 1. scbt.com [scbt.com]
- 2. Pyridine, 2-propyl- [webbook.nist.gov]
- 3. 2-Propylpyridine | C<sub>8</sub>H<sub>11</sub>N | CID 69320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine, 2-propyl- [webbook.nist.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
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